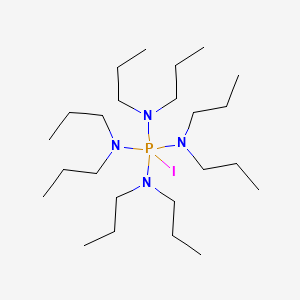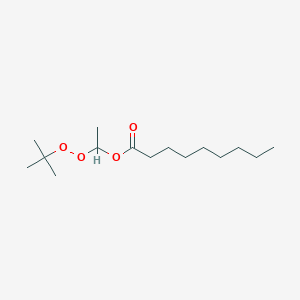
1-(tert-Butylperoxy)ethyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylperoxy)ethyl nonanoate is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are often used as initiators in polymerization reactions due to their ability to decompose and generate free radicals. The structure of this compound includes a tert-butylperoxy group attached to an ethyl nonanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)ethyl nonanoate typically involves the reaction of tert-butyl hydroperoxide with ethyl nonanoate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide group. The general reaction can be represented as follows:
[ \text{tert-Butyl hydroperoxide} + \text{ethyl nonanoate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is typically carried out in stainless steel reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylperoxy)ethyl nonanoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.
Scientific Research Applications
1-(tert-Butylperoxy)ethyl nonanoate has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers and copolymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butylperoxy)ethyl nonanoate involves the decomposition of the peroxide group to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in its biological effects include oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
Di-tert-butyl peroxide: Another organic peroxide with similar properties and uses.
Cumene hydroperoxide: Used as an initiator in polymerization reactions and as an oxidizing agent.
Uniqueness
1-(tert-Butylperoxy)ethyl nonanoate is unique due to its specific structure, which combines the tert-butylperoxy group with an ethyl nonanoate backbone. This structure imparts specific reactivity and stability characteristics, making it suitable for certain applications where other peroxides may not be as effective.
Properties
CAS No. |
87327-82-0 |
|---|---|
Molecular Formula |
C15H30O4 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
1-tert-butylperoxyethyl nonanoate |
InChI |
InChI=1S/C15H30O4/c1-6-7-8-9-10-11-12-14(16)17-13(2)18-19-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI Key |
QKZOGKYJKRDQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)




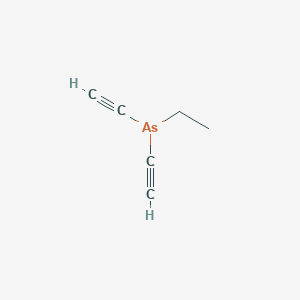

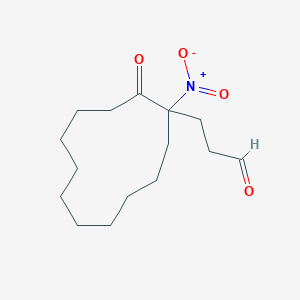
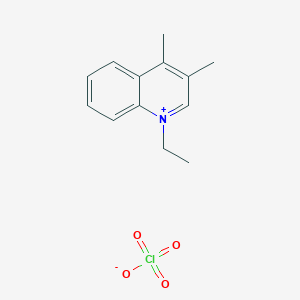
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

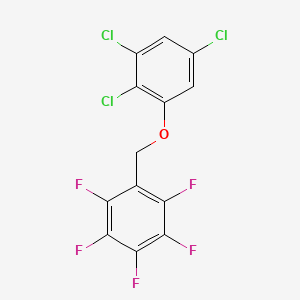
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
